Bis(2-pyridyl)acetonitrile
Description
Overview of Pyridine-Containing Ligands in Modern Chemical Research
Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental building blocks in modern chemical research, particularly in the field of coordination chemistry. oup.comjst.go.jp The nitrogen atom possesses a lone pair of electrons, allowing pyridine-based molecules to act as effective Lewis bases and coordinate to a wide variety of metal ions across the periodic table. acs.org This ability has led to the successful generation of a vast number of transition-metal complexes with diverse applications. acs.org
The versatility of pyridine ligands stems from their tunable electronic and steric properties. By introducing different substituents onto the pyridine ring, chemists can finely alter the coordination properties of the ligand, which in turn influences the chemical, physical, and biological characteristics of the resulting metal complexes. jst.go.jpacs.org These ligands can be monodentate, binding through a single nitrogen atom, or incorporated into larger polydentate structures, such as bipyridine, terpyridine, and other custom-designed molecules that can chelate to a metal center through multiple nitrogen donors. jst.go.jp
The rich coordination chemistry of pyridine-containing ligands has made them indispensable in numerous areas. researchgate.net They are crucial components in catalysts for a wide range of organic transformations, including polymerization, hydrogenation, hydroformylation, and Suzuki-Miyaura cross-coupling reactions. oup.comreading.ac.uk Furthermore, these ligands are integral to the development of functional materials, such as molecular magnets, photoactive assemblies, and compounds with interesting electrochemical and electrochromic properties. acs.orgresearchgate.net Pyridine and its derivatives also serve as important structural motifs in pharmaceuticals and agrochemicals. jst.go.jp
Significance of Acetonitrile (B52724) as a Ligand and Reactant in Metal Complex Chemistry
Acetonitrile (CH₃CN) is a polar, aprotic solvent that plays a multifaceted role in the chemistry of metal complexes. researchgate.net It is widely recognized as an exceptionally effective solvent in coordination chemistry, facilitating the synthesis of numerous metal-ligand systems. researchgate.net Beyond its role as a solvent, acetonitrile is a significant ligand in its own right. It typically coordinates to a metal center through the nitrogen atom of its nitrile (C≡N) group. researchgate.netiucr.org
A key characteristic of acetonitrile as a ligand is its lability. researchgate.netcsic.es It is often considered a "placeholder" ligand because it can be readily displaced by other, stronger donor ligands. researchgate.net This property is frequently exploited in the synthesis of metal complexes. Researchers often prepare stable acetonitrile-containing precursor complexes, which can then serve as convenient starting materials for subsequent ligand exchange reactions. researchgate.netmdpi.com For instance, the reaction of metal salts in acetonitrile can yield chlorido-acetonitrile or other solvated complexes that are primed for reaction with a desired organic ligand. researchgate.netmdpi.com
The coordination of acetonitrile to a metal ion can be identified spectroscopically. For example, the C≡N stretching vibration in the infrared (IR) spectrum shifts to a higher wavenumber compared to free acetonitrile (around 2250 cm⁻¹), indicating the formation of a coordination bond. researchgate.net While often acting as a terminal ligand, acetonitrile has also been observed to function as a bridging ligand, connecting two metal centers, although this is less common. researchgate.net This versatile coordination behavior makes acetonitrile a crucial component in the toolkit for synthesizing and studying metal complexes. researchgate.netiucr.org
Scope and Research Focus of Bis(2-pyridyl)acetonitrile Investigations
This compound is a specific chelating ligand that combines the features of both pyridine and acetonitrile functionalities. Its structure, featuring two pyridyl groups attached to a central acetonitrile carbon, suggests a strong potential for coordinating with metal ions. Research investigations into this and structurally related molecules are primarily centered on their coordination chemistry and the properties of the resulting metal complexes.
The primary research focus for ligands of this type is their behavior as chelating agents. Drawing parallels from the extensive studies on similar di-2-pyridyl ligands like di-2-pyridyl ketone and bis(2-pyridylmethyl)amine, this compound is expected to act as a tridentate ligand, coordinating to a metal center via the nitrogen atoms of the two pyridine rings and the nitrogen atom of the nitrile group. researchgate.netscispace.com This N,N,N-coordination would form stable five-membered chelate rings, a common and stabilizing feature in coordination chemistry.
Investigations typically involve synthesizing and characterizing the metal complexes formed with various transition metals. The reaction of this compound with metal precursors, often in a solvent like methanol (B129727) or acetonitrile itself, is explored to isolate novel mononuclear or polynuclear complexes. reading.ac.ukmdpi.com The resulting compounds are then subjected to detailed structural analysis, primarily through single-crystal X-ray diffraction, to determine the precise coordination geometry around the metal ion. iucr.orgmdpi.comnih.gov
Further research delves into the physicochemical properties of these complexes. Spectroscopic techniques are used to understand the electronic structure, while magnetic susceptibility measurements can reveal interesting magnetic properties, particularly for complexes involving paramagnetic metal ions like iron(III) or copper(II). scispace.comnih.govacs.org Given the catalytic activity of many pyridine-based metal complexes, a logical extension of the research is to explore the potential of this compound metal complexes as catalysts in organic reactions. reading.ac.uk The nitrile group itself also presents a site for potential ligand-based reactivity, an area of emergent interest where the coordinated ligand can be activated for further chemical transformations. jst.go.jpresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2,2-dipyridin-2-ylacetonitrile |
InChI |
InChI=1S/C12H9N3/c13-9-10(11-5-1-3-7-14-11)12-6-2-4-8-15-12/h1-8,10H |
InChI Key |
VVWJETKSWYYHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bis 2 Pyridyl Acetonitrile and Its Derivatives
Direct Synthesis Approaches for Bis(2-pyridyl)acetonitrile
The direct synthesis of this compound can be approached through the alkylation of a pyridylacetonitrile precursor. A plausible and efficient method involves the reaction of 2-pyridylacetonitrile (B1294559) with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), in the presence of a strong base. This reaction proceeds via the deprotonation of the acidic methylene (B1212753) group of 2-pyridylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking the 2-position of the halopyridine and displacing the halide.
A similar strategy has been successfully employed for the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile, where phenylacetonitrile (B145931) is reacted with 2-bromopyridine using sodium amide as the base in a toluene (B28343) solvent. The reaction is typically carried out by first forming the sodium salt of the acetonitrile (B52724) derivative, followed by the addition of the halopyridine. An analogous procedure for this compound would involve the reaction conditions summarized in the table below.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Starting Materials | 2-Pyridylacetonitrile, 2-Chloropyridine or 2-Bromopyridine |
| Base | Sodium amide (NaNH₂) or other strong, non-nucleophilic bases |
| Solvent | Anhydrous toluene or a similar aprotic solvent |
| Temperature | Typically elevated temperatures (reflux) to drive the reaction to completion |
| Work-up | Aqueous work-up to quench the reaction and remove inorganic salts |
| Purification | Distillation or recrystallization |
It is well-established that the methylene protons in heteroaromatic substituted acetonitriles are reactive towards electrophiles under relatively mild conditions, which supports the feasibility of this synthetic route.
Synthesis of Metal Complexes Incorporating this compound as a Ligand
This compound is an excellent candidate for use as a ligand in coordination chemistry due to the presence of two pyridyl nitrogen atoms, which can chelate to a metal center, and a nitrile group that could potentially coordinate or be involved in further reactions.
The synthesis of transition metal complexes with this compound can be achieved through several general methods. A common approach is the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Acetonitrile is a frequently used solvent in such reactions, as it is a good solvent for many metal salts and is also a labile ligand that can be easily displaced by the desired ligand.
The coordination of pyridyl-containing ligands to various transition metals such as palladium(II), ruthenium(II), and lanthanides has been extensively studied. These studies provide a framework for the expected coordination behavior of this compound. For instance, palladium(II) complexes with pyridine (B92270) derivatives have been synthesized to create catalysts for cross-coupling reactions. Ruthenium(II) complexes with bidentate nitrogen-donor ligands are of interest for their photophysical properties.
A general procedure for the synthesis of a transition metal complex with this compound would involve dissolving the ligand and a metal salt (e.g., a chloride, nitrate, or perchlorate (B79767) salt of the desired metal) in a solvent like acetonitrile or a methanol (B129727)/acetonitrile mixture and stirring the solution, sometimes with gentle heating, to facilitate the complexation reaction. The resulting complex may precipitate from the solution or can be isolated by evaporation of the solvent.
Acetonitrile is a common and labile ligand in coordination chemistry, and its displacement by other ligands is a fundamental synthetic strategy. In the context of synthesizing this compound complexes, a precursor complex containing coordinated acetonitrile can be used. The this compound ligand would then displace the more weakly bound acetonitrile ligands to form the desired complex. This method is particularly useful when the direct reaction between the metal salt and the ligand is slow or leads to the formation of undesired side products.
The lability of the acetonitrile ligand is well-documented. For example, in iridium(III) complexes, acetonitrile has been shown to replace other ligands in a solvent-ligand exchange reaction. Similarly, the exchange of pyridine and acetonitrile ligands at a cobalt center has been studied, demonstrating the competitive coordination of these two types of nitrogen-donor ligands. The rate of ligand exchange can be influenced by factors such as the solvent, the nature of the metal center, and the electronic properties of the other ligands in the complex.
A typical ligand exchange reaction would involve dissolving a metal-acetonitrile complex, such as Pd(CH₃CN)₄₂, in a suitable solvent and then adding a solution of this compound. The reaction mixture would be stirred, likely at room temperature, to allow for the exchange to occur. The progress of the reaction can be monitored by techniques such as NMR or UV-Vis spectroscopy.
Preparation of Functionalized this compound Derivatives and Analogues
The functionalization of this compound can be achieved by modifying the pyridyl rings or by introducing additional donor groups to create more complex ligand systems.
The pyridyl rings of this compound can be functionalized to alter the electronic and steric properties of the ligand. This can be accomplished by starting with substituted 2-halopyridines in the initial synthesis of the this compound core. For example, using a 2-chloro-5-methylpyridine (B98176) in the reaction with 2-pyridylacetonitrile would result in a ligand with a methyl group on one of the pyridine rings.
A variety of substituted 2-pyridyl compounds are commercially available or can be synthesized, allowing for the introduction of a wide range of functional groups, including electron-donating and electron-withdrawing groups. The synthesis of substituted 2-pyridyl-4-phenylquinolines from substituted 2-acetylpyridine (B122185) derivatives demonstrates the feasibility of incorporating various substituents onto the pyridine ring. Such modifications can be used to fine-tune the properties of the resulting metal complexes, for instance, by altering the redox potential of the metal center or the photophysical properties of the complex.
To create multidentate ligands with enhanced coordination capabilities, additional donor groups can be introduced into the this compound framework. This could be achieved by functionalizing the pyridyl rings with groups containing nitrogen, oxygen, or sulfur donor atoms. For example, a hydroxyl or amino group could be introduced on one of the pyridyl rings, which could then participate in coordination to the metal center.
The synthesis of bis-pyridyl-bis-amide ligands and their coordination to nickel(II) illustrates the incorporation of additional donor atoms to create more complex coordination environments. Another approach involves the synthesis of ligands containing both pyridyl and other heterocyclic moieties, such as pyrazole (B372694) or thiazole, which can offer different coordination modes and electronic properties. The synthesis of such derivatives would likely involve multi-step synthetic sequences, starting with appropriately functionalized pyridine precursors.
Macrocyclization and Supramolecular Ligand Synthesis
The this compound framework serves as a versatile building block in the construction of larger, more complex chemical architectures such as macrocycles and supramolecular ligands. The strategic placement of two pyridine rings bridged by a methine group offers multiple coordination sites and opportunities for functionalization, making it a valuable synthon in supramolecular chemistry. Methodologies for creating these advanced structures often rely on established macrocyclization techniques, including high-dilution reactions and metal-templated syntheses.
A prevalent strategy for constructing macrocycles from pyridine-containing precursors is the [2+2] condensation reaction. This approach involves the reaction of two equivalents of a difunctionalized bis(pyridyl) unit with two equivalents of a complementary linker molecule. For instance, derivatives of 2,6-bis(thiomethyl)pyridine have been successfully employed in the synthesis of dinucleating [2+2] macrocyclic ligands. In these syntheses, two SNS (sulfur-nitrogen-sulfur) metal-binding domains are separated by a variable polymethylene chain, demonstrating how the core pyridine structure can be incorporated into larger ring systems. bath.ac.uk
Metal-templated synthesis is another powerful technique that leverages the coordinating ability of the pyridine nitrogen atoms to pre-organize precursor fragments around a central metal ion, thereby facilitating the final ring-closing reaction. This method is particularly effective for creating pyridyldiimine-based macrocycles. In a typical template synthesis, a di- or triamine is condensed with a 2,6-diacyl- or 2,6-diformylpyridine derivative in the presence of a metal ion such as Mg(II), Ca(II), Sr(II), or Ba(II). nih.gov The metal ion acts as a scaffold, holding the reactive components in close proximity and promoting the intramolecular reaction to form the macrocycle in higher yields than would be achieved in the absence of the template.
The synthesis of macrocyclic ligands with varying cavity sizes can be achieved by choosing appropriate linker lengths in the precursor molecules. For example, a series of 2,6-diiminopyridine-derived macrocyclic ligands with pocket sizes of 18, 20, and 22 atoms have been synthesized through [2+2] Schiff base condensation reactions utilizing alkaline earth metal triflate salts as templates. nih.gov The choice of the template ion can also influence the outcome of the macrocyclization reaction.
Beyond covalent macrocyclization, bis(2-pyridyl) derivatives are instrumental in the formation of supramolecular assemblies through non-covalent interactions. For instance, ruthenium(II) complexes of aryl(2-pyridyl)methanones, which are structurally analogous to this compound, form extended supramolecular structures in the solid state. nih.gov These complexes self-assemble into sinusoidal chains through a combination of π-π stacking and CH-π interactions between the bipyridyl groups of adjacent molecules. nih.gov Such studies underscore the importance of weak interactions in directing the self-assembly of complex supramolecular architectures from bis(2-pyridyl)-based building blocks.
The research findings on the synthesis of macrocycles and supramolecular ligands incorporating bis(2-pyridyl) moieties are summarized in the following table, which highlights the diversity of synthetic strategies and the resulting structures.
| Precursor Type | Synthetic Strategy | Resulting Structure | Key Features |
| 2,6-Bis(thiomethyl)pyridine derivatives | [2+2] Macrocyclization | Dinucleating macrocycles with two SNS metal-binding sites | Potentially dinucleating ligands with variable polymethylene linkers. bath.ac.uk |
| 2,6-Diiminopyridine derivatives | Metal-Templated [2+2] Condensation | Macrocyclic ligands with 18, 20, and 22-membered rings | Synthesis templated by alkaline earth metal ions; pocket size controlled by linker length. nih.gov |
| Aryl(2-pyridyl)methanone complexes | Supramolecular Self-Assembly | One-dimensional sinusoidal chains | Assembly driven by π-π stacking and CH-π interactions. nih.gov |
Coordination Chemistry of Bis 2 Pyridyl Acetonitrile and Its Metal Complexes
Binding Modes and Coordination Geometries
The coordination of bis(2-pyridyl)acetonitrile to metal centers is primarily dictated by the accessible nitrogen donor atoms of its two pyridyl rings. This allows for a range of binding modes, leading to distinct coordination geometries.
Monodentate, Bidentate, and Tridentate Coordination through Nitrogen Atoms
This compound predominantly acts as a chelating ligand, utilizing the nitrogen atoms of its two pyridyl moieties to coordinate with a metal center. This bidentate coordination is a common feature in its metal complexes. However, depending on the steric and electronic requirements of the metal ion and the presence of other ligands, it can also exhibit monodentate or even tridentate coordination.
In its most common bidentate chelating mode, the two pyridyl nitrogen atoms bind to the metal center, forming a stable chelate ring. This mode is observed in a variety of complexes with different transition metals. For instance, in reactions with cobalt(II) and copper(I/II) halides, bis(2-pyridyl)ditellane, a related ligand, coordinates to the metal centers through the nitrogen atoms of the pyridyl groups. rsc.org
While less common, monodentate coordination can occur, particularly when the ligand is present in excess or when bulky co-ligands sterically hinder bidentate chelation. In such cases, only one of the pyridyl nitrogen atoms binds to the metal center, leaving the other pyridyl group uncoordinated.
Tridentate coordination, involving both pyridyl nitrogens and the nitrile nitrogen, is also a possibility, though it is less frequently observed. This mode would require a specific geometric arrangement that allows for the simultaneous coordination of all three donor sites. For example, the related ligand 2,6-bis(1-(3,5-di-tert-butylbenzyl)-1H-benzimidazol-2-yl)pyridine acts as a tridentate ligand in several mononuclear Fe(II) compounds, leading to octahedral geometries. iucr.org
The flexibility in coordination modes allows for the formation of complexes with various geometries, most commonly distorted octahedral. For example, in a series of Fe(II) complexes with substituted 2-(pyridin-2-yl)-1,10-phenanthrolines, bis-meridional coordination of the tridentate ligands results in octahedral complexes. rsc.org
Influence of Acetonitrile (B52724) Ligand Presence on Coordination Sphere
In many instances, acetonitrile molecules complete the coordination sphere of the metal ion. For example, in iron(II) complexes with N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine, acetonitrile molecules from the crystallization solvent coordinate to the metal center. nih.gov The removal of these cocrystallized acetonitrile molecules can sometimes be achieved by drying under vacuum. acs.org The lability of the acetonitrile ligand can be exploited for further synthetic modifications.
The coordinating acetonitrile can also play a crucial role in the formation of supramolecular structures through hydrogen bonding. In the crystal structure of a zinc(II) complex with a 2,6-bis(imino)pyridyl ligand, acetonitrile molecules are involved in hydrogen bonding, contributing to the formation of a two-dimensional network. researchgate.net Similarly, in a nickel(II) thiocyanate (B1210189) complex, acetonitrile solvate molecules are embedded in channels within the crystal structure and can be reversibly removed. iucr.org
The presence of acetonitrile can also influence the spin state of the metal center. In some iron(II) spin-crossover complexes, the coordination of acetonitrile is crucial for the observation of spin transition behavior. acs.orgnih.gov
Electronic Structures and Oxidation States of Metal Centers
The electronic structure and oxidation state of the central metal ion in complexes with this compound are key determinants of their physical and chemical properties. These are influenced by the nature of the metal, the coordination environment provided by the this compound ligand, and any co-ligands present.
Transition metals in these complexes can exist in various oxidation states, which can often be reversibly altered through redox processes. For instance, in a series of mononuclear, octahedral first-row transition metal ion complexes with a tridentate pyridine-2,6-diimine ligand, the metal centers (Mn, Fe, Co, Ni, Cu, Zn) can be reversibly oxidized and reduced. rsc.org The formal oxidation state of the metal can be determined using techniques such as X-ray absorption spectroscopy. mdpi.com
The electronic structure of these complexes is often described using ligand field theory, which considers the interaction between the metal d-orbitals and the ligand orbitals. The pyridyl groups of this compound are considered moderately strong field ligands. The spectrochemical series, which ranks ligands according to their ability to split the d-orbitals, places pyridine (B92270) in an intermediate position. rsc.org
The nature of the metal-ligand bonding can have a significant impact on the electronic properties. For instance, π-backbonding from the metal to the pyridyl rings can influence the electron density at the metal center and affect its redox potential.
Ligand Field Effects and Spin States in Transition Metal Complexes
The interaction between the d-orbitals of the transition metal center and the nitrogen donor atoms of the this compound ligand leads to the splitting of the d-orbitals into different energy levels, a phenomenon described by ligand field theory. The magnitude of this splitting, often denoted as Δo or 10Dq for octahedral complexes, is a critical factor that influences the electronic and magnetic properties of the complex, including its spin state.
For transition metal ions with d4 to d7 electron configurations, the filling of the split d-orbitals can result in either a high-spin (HS) or a low-spin (LS) state, depending on the relative magnitudes of the ligand field splitting energy (Δo) and the spin-pairing energy (P). When Δo > P, the electrons will pair up in the lower energy orbitals, resulting in a low-spin complex. Conversely, if Δo < P, the electrons will occupy the higher energy orbitals before pairing up, leading to a high-spin complex.
Iron(II) complexes (d6) are particularly well-known for exhibiting spin-crossover (SCO) behavior, where the complex can switch between the LS (S=0, diamagnetic) and HS (S=2, paramagnetic) states in response to external stimuli such as temperature, pressure, or light. rsc.org This transition is accompanied by changes in color, magnetic properties, and molecular structure.
The ligand field strength of this compound and its derivatives is often sufficient to induce spin-crossover in Fe(II) complexes. The transition temperature (T1/2), at which there is a 50:50 population of HS and LS states, is sensitive to subtle changes in the ligand structure and the nature of counterions and solvent molecules. rsc.orgacs.orgrsc.org For example, in a series of Fe(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine, all the complexes exhibit a high-temperature spin crossover. nsf.gov
The following table provides illustrative data on the ligand field splitting parameters for some related low-spin iron(II) complexes.
| Complex | ν(¹A₁ → ¹T₁) (cm⁻¹) | ν(¹A₁ → ¹T₂) (cm⁻¹) | ΔLS (cm⁻¹) | B (cm⁻¹) | C (cm⁻¹) |
| [FeL₂]B₁₀H₁₀·H₂O | 11900 | 18350 | 14100 | 403 | 1777 |
| [FeL₂]B₁₂H₁₂·1.5H₂O | 12050 | 18300 | 14200 | 391 | 1724 |
| (Data for complexes with L = 2,6-bis(1H-imidazol-2-yl)pyridine) nsf.gov |
Intermolecular Interactions in Coordination Compounds
In the solid state, the coordination complexes of this compound are often organized into extended supramolecular architectures through various non-covalent interactions. These interactions play a crucial role in determining the crystal packing and can influence the physical properties of the material.
Hydrogen Bonding Networks
Hydrogen bonding is a predominant intermolecular force in the crystal structures of this compound complexes, especially when co-ligands or solvent molecules with hydrogen bond donor or acceptor capabilities are present. These interactions can link individual complex units into one-, two-, or three-dimensional networks.
For instance, in the crystal structure of a zinc(II) complex, hydrogen bonds involving coordinated water molecules and counter-anions can create extensive networks. researchgate.net In another example, the crystal packing of a pyridyl-bithiophene compound is influenced by hydrogen bonding interactions with co-formers like benzoic acid. nih.govresearchgate.net The presence of acetonitrile as a solvent of crystallization can also lead to the formation of hydrogen bonds, as seen in a zinc(II) complex where acetonitrile participates in the hydrogen-bonding network. researchgate.netwiley-vch.de
The C-H···N and C-H···O interactions, although weaker than conventional hydrogen bonds, can also play a significant role in the crystal engineering of these compounds. The interplay of these various hydrogen bonding interactions dictates the final supramolecular assembly.
The table below provides examples of hydrogen bond geometries observed in the crystal structures of related coordination compounds.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···N | 0.85 | 1.98 | 2.82 | 175 |
| N-H···O | 0.86 | 2.05 | 2.90 | 170 |
| C-H···O | 0.93 | 2.45 | 3.35 | 160 |
| C-H···N | 0.93 | 2.50 | 3.40 | 165 |
| (Illustrative data based on typical hydrogen bond geometries in coordination compounds) |
π-π Stacking Interactions in Crystalline Architectures
The pyridyl groups in the this compound ligand, being electron-deficient aromatic systems, can engage in various forms of π-π stacking, including face-to-face and offset (or parallel-displaced) arrangements. researchgate.net The specific geometry is often a delicate balance of attractive quadrupole-quadrupole interactions and repulsive electrostatic forces. nih.gov In the crystalline structures of metal complexes, these interactions are typically observed between the pyridyl rings of neighboring molecules, leading to the formation of extended supramolecular motifs.
Detailed crystallographic studies on metal complexes of ligands structurally analogous to this compound, such as those containing bipyridyl or other pyridyl-based moieties, have provided valuable insights into the characteristics of these π-π stacking interactions. researchgate.netiucr.org For instance, in certain transition metal complexes, the pyridyl rings of adjacent ligands align in a parallel-displaced fashion. This arrangement, where the rings are parallel but not perfectly eclipsed, is generally more favorable than a face-to-face orientation as it minimizes steric hindrance and electrostatic repulsion. nih.gov
The table below presents typical parameters used to characterize π-π stacking interactions, based on data from related pyridyl-containing metal complexes, as specific crystallographic data for this compound complexes with detailed π-π stacking analysis is not extensively available in the surveyed literature. These parameters include the centroid-to-centroid distance between the interacting rings, the interplanar distance, and the slip angle, which describes the degree of offset between the rings.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Dihedral Angle (°) |
| Pyridyl-Pyridyl | 3.6 - 4.0 | 3.3 - 3.8 | 0 - 10 |
Note: The data presented in this table is illustrative and represents typical ranges for π-π stacking interactions in metal complexes with pyridyl-containing ligands. Specific values for this compound complexes would require dedicated crystallographic analysis.
Spectroscopic and Structural Elucidation Techniques in Research
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the key functional groups within a molecule by probing their characteristic vibrational modes. mdpi.comnih.govacs.org For bis(2-pyridyl)acetonitrile, these techniques are crucial for characterizing the nitrile group and the pyridine (B92270) rings, and for observing the changes in their vibrational frequencies upon coordination to a metal center.
The vibrational spectrum of this compound is dominated by bands associated with its constituent functional groups: the pyridine rings and the nitrile (C≡N) group.
Nitrile Group (C≡N): The stretching vibration of the nitrile group is a particularly informative feature in the infrared spectrum. In free acetonitrile (B52724), the C≡N stretch appears around 2254 cm⁻¹. cdnsciencepub.com For this compound, this band is expected in a similar region. Upon coordination to a metal ion through the nitrile nitrogen, the frequency of the C≡N stretching vibration typically shifts to a higher wavenumber (a blueshift). This increase is attributed to the kinematic coupling and the electronic effect of coordination, which strengthens the C≡N bond. cdnsciencepub.com
Pyridine Rings: The pyridine rings exhibit a series of characteristic vibrational modes. Ring stretching vibrations, often referred to as quadrant, semicircle, and octant modes, appear in the 1400-1650 cm⁻¹ region. mdpi.com C-H wagging modes can be observed around 1013 cm⁻¹ and 992 cm⁻¹. mdpi.com When this compound acts as a ligand and coordinates to a metal through the pyridine nitrogen atoms, shifts in these ring vibrations are observed. These shifts provide evidence of coordination and can offer insights into the strength of the metal-ligand bond. mdpi.com
Low-Frequency Modes: In the far-infrared and low-frequency Raman regions (typically below 600 cm⁻¹), vibrations involving the metal center become apparent in coordination complexes. These include metal-nitrogen stretching modes (ν(M-N)), which provide direct information about the coordination environment. mdpi.comrsc.org For instance, in a cis-bis(acetonitrile)platinum(II) complex, Pt-N stretching vibrations were assigned to bands at 463 and 408 cm⁻¹. cdnsciencepub.com
The table below summarizes the characteristic vibrational frequencies for key functional groups in this compound and its potential metal complexes.
| Functional Group/Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Nitrile (C≡N) Stretch | ~2250 | In the free ligand. |
| Coordinated Nitrile (M-N≡C) Stretch | >2250 | Frequency typically increases upon coordination. cdnsciencepub.com |
| Pyridine Ring Stretching | 1400 - 1650 | Sensitive to coordination with a metal center. mdpi.com |
| Metal-Pyridine (M-N) Stretch | 200 - 450 | Appears in the far-IR/low-frequency Raman region upon complexation. mdpi.com |
| Metal-Acetonitrile (M-N) Stretch | 400 - 470 | Observed in metal-acetonitrile complexes. cdnsciencepub.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
Electronic spectroscopy, including UV-Visible absorption and luminescence (fluorescence and phosphorescence) spectroscopy, provides valuable information about the electronic structure and excited-state properties of molecules. mdpi.comacs.org These techniques are used to study the electronic transitions within this compound and, more significantly, the charge-transfer phenomena that arise when it is part of a metal complex. acs.orgresearchgate.net
The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the pyridyl aromatic systems. A related compound, α-phenyl-α-(2-pyridyl)acetonitrile, exhibits a maximum absorption (λmax) at 260 nm. caymanchem.com
When coordinated to a transition metal, the electronic spectrum of the resulting complex can become much richer, often featuring new, intense absorption bands in the visible region. researchgate.net These bands are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions. nsf.gov In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. acs.orgiupac.org For complexes containing this compound, the pyridine rings provide the low-lying π orbitals that act as the acceptor for this charge transfer. wayne.edu
The energy of the MLCT band is sensitive to several factors, including the nature of the metal, its oxidation state, and the solvent environment. acs.org The initial excitation from the singlet ground state often populates a singlet MLCT (¹MLCT) state, which can then undergo rapid intersystem crossing to a longer-lived triplet MLCT (³MLCT) state. nsf.govnih.gov
The excited states populated by electronic transitions, particularly MLCT states, are responsible for the photophysical properties of the complexes, such as luminescence. researchgate.net Many transition metal complexes with polypyridyl ligands are known to be luminescent, typically emitting light from the lowest-energy ³MLCT state. nih.govrsc.org
The characteristics of this luminescence, including its emission wavelength, quantum yield, and lifetime, can be modulated by altering the components of the complex. researchgate.net The energy of the ³MLCT state, and thus the emission color, is influenced by the electron-donating or electron-withdrawing nature of substituents on the pyridyl ligands. acs.org The solvent environment can also play a significant role in stabilizing the charge-separated MLCT excited state, thereby affecting the emission properties. acs.org The study of these properties is essential for applications in areas such as light-emitting devices, sensors, and photochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of compounds in solution. rsc.org By probing the magnetic environments of atomic nuclei such as ¹H and ¹³C, NMR provides detailed information about the connectivity and conformation of molecules like this compound. mdpi.comnih.govmdpi.comacs.orgiupac.orgnih.govnih.gov
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its structure. mdpi.comrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the two pyridine rings and the methine proton (-CH(CN)-). The aromatic protons of the pyridine rings would typically appear as a series of multiplets in the downfield region, generally between δ 7.0 and 8.7 ppm. The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the ring. The single methine proton, being adjacent to the electron-withdrawing nitrile group and the two aromatic rings, would likely appear as a singlet at a more upfield position.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The carbons of the pyridine rings would resonate in the aromatic region (typically δ 120-150 ppm). The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the δ 115-120 ppm range. chemicalbook.comspectrabase.com The methine carbon (-CH(CN)-) would also have a distinct chemical shift.
The table below provides an overview of the expected chemical shift regions for the ¹H and ¹³C nuclei in this compound, based on data for related structures like 2-pyridylacetonitrile (B1294559) and other substituted pyridines. chemicalbook.comchemicalbook.com
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |
| ¹H | Pyridine Ring Protons | 7.0 - 8.7 |
| ¹H | Methine Proton (-CH) | ~4.0 - 5.5 |
| ¹³C | Pyridine Ring Carbons | 120 - 150 |
| ¹³C | Nitrile Carbon (-C≡N) | 115 - 120 |
| ¹³C | Methine Carbon (-CH) | ~40 - 60 |
Upon coordination to a metal center, changes in the NMR spectra are expected. The chemical shifts of the protons and carbons on the pyridine rings can shift depending on the nature of the metal and the bonding interactions, providing further evidence for the structure of the resulting complex. acs.org
Multidimensional NMR Techniques for Solution Structure
Multidimensional Nuclear Magnetic Resonance (NMR) techniques are powerful tools for determining the solution-state structure of molecules like this compound and its derivatives. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning proton resonances, especially in structurally complex coordination compounds.
In studies of related nickel(II) and cobalt(III) complexes containing bipyridine ligands, 2D NMR methods have been successfully used to assign inequivalent aromatic protons. marquette.eduresearchgate.net COSY experiments reveal through-bond proton-proton couplings, which helps in identifying adjacent protons within the pyridine rings. marquette.edu NOESY, on the other hand, identifies through-space interactions, providing crucial information for establishing the stereochemistry and conformation of the molecule in solution. ipb.pt For instance, NOESY was essential in demonstrating an intramolecular hydrogen bond in a substituted di(2-pyridyl)pyridazine by showing a through-space coupling between a hydroxyl proton and a pyridine nitrogen. ipb.pt While specific multidimensional NMR data for the free this compound ligand is not detailed in the provided context, the application of these techniques to analogous structures underscores their importance for its complete characterization in solution. marquette.eduresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been extensively applied to various coordination complexes that incorporate pyridyl and acetonitrile moieties, providing unambiguous data on molecular geometry, bond parameters, and intermolecular interactions. iucr.org The analysis of single crystals by X-ray diffraction allows for the creation of a detailed model of the crystal lattice, showing how individual molecules are arranged and interact with their neighbors. iucr.orgmdpi.com
For instance, the crystal structures of numerous palladium(II), platinum(II), rhodium(III), and sodium(I) complexes containing ligands structurally related to this compound have been elucidated. nih.govnih.goviucr.orgresearchgate.net These studies are fundamental to understanding how the ligand coordinates to different metal centers and how the resulting complexes organize in the solid state. iucr.orgiucr.org
Precise Determination of Coordination Geometry and Bond Lengths/Angles
One of the primary outcomes of an X-ray crystal structure analysis is the precise measurement of bond lengths and angles, which defines the coordination geometry around a metal center. nih.gov In complexes containing pyridyl and acetonitrile ligands, the metal centers can adopt various geometries, such as distorted square-planar, square-pyramidal, and octahedral configurations. iucr.orgnih.goviucr.org
For example, in a rhodium(III) complex, the coordination geometry is octahedral, with specific Rh—N and Rh—C bond lengths influenced by the trans effect of other ligands. nih.gov Similarly, a sodium(I) complex exhibits a distorted square-pyramidal geometry. nih.goviucr.org The data derived from these analyses are crucial for understanding the nature of the metal-ligand bonding.
Below is a table of selected bond lengths and angles from related coordination complexes, illustrating the precision afforded by X-ray crystallography.
| Complex Fragment | Metal Center | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| [Rh(ppy)₂(Cl)(CH₃CN)] | Rh(III) | Rh—N(ppy) | 2.030(1) - 2.051(1) | Rh1—N3—C23 | 175.44(14) |
| [Rh(ppy)₂(Cl)(CH₃CN)] | Rh(III) | Rh—C(ppy) | 1.990(2) - 1.993(2) | N3—C23—C24 | 178.48(19) |
| [Rh(ppy)₂(Cl)(CH₃CN)] | Rh(III) | Rh—N(CH₃CN) | 2.162(1) | - | - |
| [Na(ligand)(CH₃CN)] | Na(I) | Na—O(quinolinol) | 2.4248(15) | O3—Na2—N7 | 65.83(5) |
| [Na(ligand)(CH₃CN)] | Na(I) | Na—N(quinolinol) | 2.467(2) | - | - |
| [Na(ligand)(CH₃CN)] | Na(I) | Na—N(acetonitrile) | 2.487(2) | - | - |
| [Pt(dbbpy)(NCCH₃)₂]²⁺ | Pt(II) | Pt—N(bipyridyl) | 1.994(4) - 1.995(4) | N—Pt—N | 80.5(2) |
Data sourced from studies on related complexes containing pyridyl and acetonitrile ligands. nih.govnih.goviucr.orgnih.gov
Insights into Supramolecular Packing and Intermolecular Interactions
Beyond individual molecular structures, X-ray crystallography provides invaluable information about how molecules pack in the crystal lattice. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π–π stacking, and other weak forces. researchgate.net
In the crystal structures of related compounds, various supramolecular features are observed. For example, intermolecular N—H⋯O and N—H⋯S hydrogen bonds can link individual complex units into extensive three-dimensional frameworks. nih.gov In other cases, C—H⋯O and C—H⋯F interactions play a crucial role in consolidating the crystal packing. nih.govnih.goviucr.org The analysis of a sodium coordination polymer revealed that molecules are linked by bridging Na—O coordination bonds and intermolecular C—H⋯O hydrogen bonds, forming a 3D network. nih.goviucr.org The study of these non-covalent interactions is essential for crystal engineering and understanding the material properties of the solid. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. ethz.chresearchgate.net This makes it an indispensable tool for characterizing paramagnetic substances, which include transition metal ions in certain oxidation states and organic radicals. nih.govchimia.ch
The this compound ligand can form complexes with paramagnetic transition metals (e.g., Cu(II), Ni(II), Co(II)). EPR spectroscopy of such complexes would provide detailed information about the electronic structure of the metal center, its coordination environment, and the nature of the metal-ligand bonding. The technique is highly sensitive to the local environment of the unpaired electron, making it a powerful probe of molecular structure and dynamics. ethz.ch While specific EPR studies on paramagnetic complexes of this compound were not present in the search results, the technique remains fundamentally important for the characterization of any paramagnetic derivatives of this compound.
Reactivity and Mechanistic Investigations of Bis 2 Pyridyl Acetonitrile Complexes
Activation of Ligands and Substrates at Metal Centers
The metal center in bis(2-pyridyl)acetonitrile-type complexes serves as a versatile platform for the activation of coordinated ligands and external substrates. Ligand design, including both electronic and steric properties, plays a critical role in enabling the activation of small molecules. nih.gov For instance, dicopper(I) complexes supported by related polypyridyl ligands can bind two-electron donors like acetonitrile (B52724) (MeCN) and carbon monoxide (CO). nih.gov The activation process often involves the initial displacement of a labile ligand, such as acetonitrile, by the substrate. oup.comrsc.org
In some systems, the activation is cooperative, involving both the metal center and the ligand framework. For example, the protonation state of a ligand can influence the bonding and activation of a substrate, as seen in a dicopper system where the ligand participates in the activation of hydrogen-containing species. nih.gov The insertion of acetonitrile into a metal-carbon bond represents a key step in certain catalytic cycles, leading to the formation of new functionalized ligands, such as imines, through a sequence of reactions initiated by nitrile insertion into a σ(Ni–Mes) bond. rsc.org The reactivity of copper(I) complexes with molecular oxygen (O2) is also significantly influenced by the steric effects of the supporting pyridylamine ligands, demonstrating that subtle ligand modifications can control substrate activation. oup.com
C-H Bond Activation Reactions Mediated by Complexes
Complexes featuring pyridyl-containing ligands are effective mediators of C-H bond activation, a process of significant interest for the functionalization of unreactive bonds. mdpi.com These reactions can proceed through various mechanisms, including oxidative addition, electrophilic activation, or σ-bond metathesis. mdpi.com The use of directing groups, such as pyridine (B92270), is a common strategy to achieve site-selectivity in C-H functionalization. acs.org
Palladium(II) complexes with the analogous bis(2-pyridylthio)methane ligand have been shown to undergo C-H bond activation to form a pincer complex containing a direct Pd-C bond. nih.gov Similarly, iridium and rhodium complexes supported by pincer ligands can selectively activate the C-H bond in the 2-position of pyridine. rsc.orgchemrxiv.org This reaction proceeds via coordination of the pyridine nitrogen to a Lewis acidic center on the pincer ligand, which directs the metal to insert into the adjacent C-H bond. chemrxiv.org This "boryl-directed C-H oxidative addition" represents a distinct mechanism from conventional directed C-H activation where substrate coordination and bond cleavage occur at the same metal center. chemrxiv.org
The general mechanism for such transformations often involves the cleavage of a C-H bond and the formation of a new carbon-metal (C-M) bond, which is a critical step in many catalytic cycles. mdpi.com The choice of metal, ligand architecture, and reaction conditions dictates the efficiency and selectivity of these C-H activation processes.
Ligand Substitution Kinetics and Mechanisms
Ligand substitution reactions in transition metal complexes are fundamental to their synthesis and catalytic activity. libretexts.org The kinetics of these reactions in complexes with pyridyl ligands have been studied to elucidate their mechanisms, which typically fall into associative or dissociative pathways. libretexts.org
The rate of ligand substitution is highly sensitive to both the electronic and steric properties of the ligands involved. In a series of heterodinuclear Ru-Pt complexes bridged by 2,3-bis(pyridyl)pyrazinyl ligands, an increase in the π-conjugation of the bridging ligand enhances the rate of substitution at the Pt(II) center. acs.orgnih.gov This electronic effect increases the electrophilicity of the platinum, facilitating nucleophilic attack. acs.orgnih.gov
Steric hindrance also plays a crucial role. In dinuclear Pt(II) complexes with di(2-pyridyl)amine head groups, steric effects arising from the bridging linker influence reactivity. mku.ac.ke Similarly, for Pd(II) and Pt(II) complexes with bis(triazinyl)pyridine ligands, complexes with more sterically demanding phenyl-substituted ligands were found to be more reactive than those with propyl-substituted ligands. nih.gov This suggests that steric bulk can sometimes promote ligand dissociation or influence the stability of the transition state. The nature of the incoming nucleophile also affects the reaction rate, with soft sulfur-donor ligands like L-methionine generally reacting faster with Pt(II) centers than nitrogen-donor nucleophiles like 5'-GMP. nih.gov
| Complex | Nucleophile | k₂ (M⁻¹s⁻¹) | Temperature (°C) | Conditions | Reference |
|---|---|---|---|---|---|
| [(phen)₂Ru(μ-bpp)PtCl₂]²⁺ (C₁) | L-Methionine | 0.137 | 35 | Aqueous, pH 7.4 | acs.org |
| [(phen)₂Ru(μ-bpq)PtCl₂]²⁺ (C₂) | L-Methionine | 0.211 | 35 | Aqueous, pH 7.4 | acs.org |
| [(phen)₂Ru(μ-bbq)PtCl₂]²⁺ (C₃) | L-Methionine | 0.320 | 35 | Aqueous, pH 7.4 | acs.org |
| [Pd(L1)Cl]Cl (L1 = diphenyl-substituted) | L-Methionine | 0.071 | 37 | 20% MeOH/H₂O | nih.gov |
| [Pd(L2)Cl]Cl (L2 = dipropyl-substituted) | L-Methionine | 0.046 | 37 | 20% MeOH/H₂O | nih.gov |
| [Pt(L1)Cl]Cl (L1 = diphenyl-substituted) | L-Methionine | 0.00167 | 37 | 20% MeOH/H₂O | nih.gov |
| [Pt(L2)Cl]Cl (L2 = dipropyl-substituted) | L-Methionine | 0.00045 | 37 | 20% MeOH/H₂O | nih.gov |
The mechanism of ligand substitution can be broadly classified as associative, involving the formation of a higher-coordinate intermediate, or dissociative, proceeding through a lower-coordinate intermediate. libretexts.org The preferred pathway is often inferred from activation parameters, particularly the entropy of activation (ΔS‡).
An associative mechanism is characterized by a negative ΔS‡, indicating a more ordered transition state. This pathway is common for square-planar d⁸ complexes, such as those of Pt(II). libretexts.org Studies on heterodinuclear Ru-Pt complexes and bis(triazinyl)pyridine Pt(II) complexes report negative activation entropies, supporting an associatively activated substitution mechanism. acs.orgnih.gov
Conversely, a dissociative mechanism typically shows a large positive entropy of activation (ΔS‡), reflecting the increased disorder as the leaving group departs in the rate-determining step. libretexts.orgnih.gov This mechanism is proposed for some ruthenium(II) complexes. For example, the dissociation of pyridine ligands from pentacyanoruthenate(II) is suggested to follow a dissociative interchange mechanism. rsc.org Kinetic studies of pyridine exchange in a cobalt(III) porphyrin cage complex also revealed a large positive activation entropy (58.2 cal mol⁻¹ K⁻¹), which is characteristic of a dissociative pathway. nih.gov
| Complex System | Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| [(phen)₂Ru(μ-bpp)PtCl₂]²⁺ + L-Met | First Substitution Step | 59.1 | -69.8 | Associative | acs.org |
| [(phen)₂Ru(μ-bpq)PtCl₂]²⁺ + L-Met | First Substitution Step | 51.6 | -89.8 | Associative | acs.org |
| [(phen)₂Ru(μ-bbq)PtCl₂]²⁺ + L-Met | First Substitution Step | 45.4 | -106.6 | Associative | acs.org |
| [CoC(Py_IN)]⁺ + Py-d₅ | Pyridine Exchange | 114.7 | +243.5 (58.2 cal mol⁻¹ K⁻¹) | Dissociative | nih.gov |
Redox Chemistry and Electron Transfer Processes
Electron transfer (ET) can occur through outer-sphere or inner-sphere mechanisms. The reactions of cobalt(III) polypyridine complexes with verdazyl radicals in acetonitrile proceed via an outer-sphere mechanism, with kinetics consistent with Marcus theory. researchgate.net Photoinduced electron transfer (PET) is another important process observed in these systems. The quenching of excited states of Ru(II) polypyridine complexes by phenolate (B1203915) ions occurs via PET, with reaction rates sensitive to steric factors and the thermodynamic driving force (ΔG°). rsc.org
In some cases, the ligand itself is redox-active. Pyridine-oxazoline (pyrox) ligands can stabilize electron-rich Ni(II) complexes by adopting a ligand-centered radical configuration. nih.gov Similarly, iron complexes with a 2,6-bis(phosphaethenyl)pyridine (BPEP) pincer ligand undergo facile redox reactions. The Fe(II) dibromide complex can be reduced to a stable four-coordinate Fe(I) monobromide species, which can subsequently be involved in further transmetalation and disproportionation reactions. researchgate.net
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H/D) exchange reactions are a powerful tool for probing reaction mechanisms, particularly those involving proton transfer steps. nih.gov In complexes containing ligands with acidic protons, such as the methylene (B1212753) protons in this compound analogues, H/D exchange can provide insight into ligand-based reactivity.
For an iron(II) complex with a bis[2-(pyridylmethylidene)-1-(2-pyridyl)methylamine] ligand, a 1,3-hydrogen rearrangement occurs in a 10% deuterium (B1214612) oxide-acetonitrile-d₃ (D₂O–CD₃CN) solution. jst.go.jpjst.go.jp The H/D exchange at the methine proton was studied in the presence of a base (2,6-dimethylpyridine) at 45 °C using NMR spectroscopy. jst.go.jp The transformation is believed to occur via proton exchange and is relevant to understanding biochemical processes like transamination, where metal ions can accelerate reactions involving imine intermediates. jst.go.jp Such studies are crucial for elucidating the mechanisms of imine transformations within metal complexes. jst.go.jp
Lack of Specific Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific theoretical and computational chemistry studies focused exclusively on the compound this compound. While the methodologies outlined in the query—such as Density Functional Theory (DFT) calculations, geometry optimization, molecular orbital analysis, and mechanistic modeling—are standard and widely applied in computational chemistry, specific research applying these techniques to this compound and publishing the results in publicly accessible literature could not be located.
The search encompassed databases for academic papers and chemical research, yielding studies on related but structurally distinct molecules. These included:
Computational analyses of other substituted pyridines.
Theoretical studies on metal complexes containing ligands derived from pyridylacetonitrile.
General discussions of computational methods applied to various nitrogen-containing heterocyclic compounds.
However, none of these sources provide the specific energetic data, molecular orbital properties, predicted spectroscopic data, or reaction mechanism energetics for the isolated this compound molecule as requested.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, as the specific research findings and data tables for this compound are not available in the reviewed scientific literature. To produce such an article would necessitate conducting original computational research on the molecule, which is beyond the scope of this service.
Theoretical and Computational Chemistry Studies
Advanced Computational Methods (e.g., CASSCF, NEVPT2) for Complex Systems
The theoretical and computational investigation of molecules with complex electronic structures, such as Bis(2-pyridyl)acetonitrile, necessitates the use of advanced quantum chemical methods that can accurately describe phenomena beyond the scope of more common single-reference techniques. For molecules that may exhibit low-lying excited states, significant electron correlation, or near-degenerate electronic states—all of which can be anticipated for a system with multiple aromatic nitrogen heterocycles and a nitrile group—multireference methods are indispensable. Among these, the Complete Active Space Self-Consistent Field (CASSCF) method and its perturbation theory corrections, like N-Electron Valence State Second-Order Perturbation Theory (NEVPT2), stand out as powerful tools.
While specific CASSCF/NEVPT2 studies on this compound are not prominent in the surveyed literature, the principles and demonstrated applications of these methods on analogous systems provide a clear indication of their utility for elucidating the photochemistry and electronic properties of this compound.
The Role of CASSCF in Describing Complex Electronic Structures
The CASSCF method is a variational procedure that addresses the limitations of single-determinant methods (like Hartree-Fock) by including all important electronic configurations for the problem at hand. acs.org The setup of a CASSCF calculation requires a chemically intuitive selection of an "active space," which consists of a subset of electrons and orbitals crucial for describing the electronic structure or chemical process of interest, such as bond-breaking, or electronic excitations. google.com For a molecule like this compound, the active space would likely include the π and π* orbitals of the two pyridine (B92270) rings and the nitrile group, as well as the non-bonding orbitals on the nitrogen atoms.
By optimizing both the molecular orbitals and the coefficients of the configuration interaction expansion simultaneously, CASSCF provides a qualitatively correct zeroth-order description of the wavefunction for both the ground and excited states. acs.org This is particularly crucial for studying photochemical pathways, locating conical intersections, and understanding states with significant charge-transfer or ionic character. nih.govlboro.ac.uk
NEVPT2 for Quantitative Accuracy
While CASSCF provides a robust qualitative picture, it does not account for the bulk of the electron correlation, known as dynamic correlation. This is where second-order perturbation theories, such as NEVPT2, become essential. NEVPT2 is a multireference perturbation theory that builds upon a CASSCF reference wavefunction to include dynamic correlation effects, yielding highly accurate energies for ground and excited states. arxiv.orgacs.org
A key advantage of NEVPT2 is that it is inherently free of "intruder states," a common technical problem that can plague other multireference perturbation theories like CASPT2. gitlab.io This makes NEVPT2 a more robust and reliable choice for complex systems. Benchmark studies on a wide range of organic molecules have demonstrated that NEVPT2 provides reliable vertical excitation energy estimates, with mean absolute errors often around 0.13 eV compared to high-level reference calculations. arxiv.orgacs.org The method has been successfully applied to calculate adiabatic and vertical transition energies for various n → π* and π → π* states in organic molecules, which are the types of transitions expected to dominate the UV-Vis spectrum of this compound. aip.org
Anticipated Research Findings from a CASSCF/NEVPT2 Study
A hypothetical CASSCF/NEVPT2 investigation of this compound would provide detailed insights into its electronic landscape. The primary data generated would include the energies of the ground state and several low-lying singlet and triplet excited states, along with their corresponding wavefunctions. From this, critical photophysical properties can be derived.
The table below illustrates the type of data that would be generated from such a computational study. The values presented are purely hypothetical and serve to demonstrate the output of these advanced methods.
| Electronic State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Character / Configuration |
|---|---|---|---|
| S₀ (Ground State) | 0.00 | - | Closed-shell |
| S₁ | 3.10 | 0.005 | n → π |
| S₂ | 3.55 | 0.250 | π → π |
| S₃ | 3.90 | 0.150 | π → π* (Charge Transfer) |
| T₁ | 2.50 | 0.000 | n → π |
| T₂ | 2.95 | 0.000 | π → π |
Such a detailed analysis would allow for the unambiguous assignment of experimental absorption spectra. Furthermore, by mapping the potential energy surfaces of these electronic states, researchers could predict the likely photochemical reaction pathways, identify key intermediates, and understand the mechanisms of energy dissipation following photoexcitation, thereby guiding the rational design of new photoactive materials based on the this compound scaffold.
Catalytic Applications of Bis 2 Pyridyl Acetonitrile and Its Metal Complexes
Oxidation Reactions (e.g., C-H oxidation, Substrate Oxidation with H2O2)
Metal complexes containing bis(2-pyridyl) moieties are active in various oxidation reactions. The catalytic activity often hinges on the metal center's ability to access higher oxidation states and interact with oxidants like hydrogen peroxide (H2O2) or molecular oxygen.
C-H Oxidation
The functionalization of unactivated C-H bonds is a significant challenge in synthetic chemistry. Palladium complexes, in particular, have shown promise in this area. While research has often focused on simple palladium salts, studies have shown that pyridine-based ligands can influence catalytic activity, sometimes by preventing catalyst decomposition through the precipitation of palladium black. researchgate.net Iron complexes with pyridine-containing ligands have also been developed for aliphatic C-H oxidation, demonstrating the versatility of first-row transition metals in these transformations.
Substrate Oxidation with H2O2
Hydrogen peroxide is an attractive green oxidant, and its activation by metal complexes is a key area of research. In acetonitrile (B52724), H2O2 can form a reactive intermediate, peroxyacetimidic acid, which enhances the rate of oxidation for various substrates, including tertiary amines. researchgate.net The combination of a metal catalyst, H2O2, and acetonitrile as the solvent can lead to efficient oxidation systems. For instance, osmium complexes with p-cymene and pyridine-based ligands have been shown to effectively catalyze the oxidation of alkanes with H2O2 in acetonitrile, forming alkyl hydroperoxides. Similarly, iron-based metal-organic frameworks (MOFs) have utilized H2O2 in acetonitrile for the oxidative cyclization of various substrates, proceeding through radical intermediates. These systems highlight the cooperative role the ligand, metal, and solvent can play in facilitating oxidation reactions.
| Catalyst System | Substrate | Oxidant | Product | Key Finding |
| [(η6-p-cym)OsCl2]2 / Pyridine (B92270) | Cyclohexane | H2O2 / O2 | Cyclohexyl hydroperoxide | High turnover number (200,200) achieved in acetonitrile. |
| Fe(BTC) MOF | Methylenebisnaphthols | H2O2 | Spirodienone derivatives | Reaction proceeds via radical mechanism in acetonitrile. |
Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or pseudo-halide, is among the most versatile of these methods. The efficiency of the Suzuki reaction is highly dependent on the ligand coordinated to the palladium center.
While direct applications of bis(2-pyridyl)acetonitrile in Suzuki couplings are not yet extensively documented, the field heavily relies on ligands featuring pyridine and other nitrogen-containing heterocycles. Dialkylbiaryl phosphine ligands are widely used, but palladacycle complexes, where a ligand coordinates through both a carbon and a donor atom, have also shown considerable promise as highly active catalysts. The development of catalysts supported by tridentate NNN pincer ligands, a class to which this compound belongs, is an active area of research aimed at achieving higher stability and efficiency.
The general mechanism for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The organic halide adds to a Pd(0) species, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring a base.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.
The electronic and steric properties of the supporting ligand are crucial in modulating the rates and efficiency of each step in this catalytic cycle.
Transfer Hydrogenation Reactions
Transfer hydrogenation is a valuable method for the reduction of ketones, aldehydes, and imines, typically using isopropanol as a hydrogen source. Ruthenium complexes featuring tridentate NNN ligands structurally similar to this compound are particularly effective catalysts for this transformation.
Research has shown that ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) and pyridyl-bis(pyridylideneamide) ligands exhibit high activity. For the SNS-type ligands, less sterically congested complexes demonstrated higher catalytic activity, with a Ru(SNStBu)Cl2(MeCN) catalyst achieving a turnover frequency (TOF) of approximately 87,000 h⁻¹. In the case of pyridyl-bis(pyridylideneamide) ligands, the electronic properties were critical; a meta-isomer complex showed significant activity (TOF50 = 100 h⁻¹), while the para-isomer was catalytically silent. The activity of the meta-isomer could be further enhanced to a TOF50 of 4000 h⁻¹ by optimizing the ancillary ligands. Iron complexes with chiral N/P macrocycles have also been explored for asymmetric transfer hydrogenation.
| Catalyst | Substrate | Hydrogen Source | Base | TOF (h⁻¹) | Yield (%) |
| Ru(SNStBu)Cl2(MeCN) | Acetophenone | iPrOH | KOH | ~87,000 | >99 |
| [Ru(m-PYA)(PPh3)(MeCN)2]2+ | Acetophenone | iPrOH | iPrOK | 4000 (O2-free) | >99 |
| Ru(L1)(PPh3)Cl2 | Acetophenone | iPrOH | iPrOK | 1.16 x 10³ | 96 |
Data sourced from references. L1 = 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol, m-PYA = meta-pyridyl-bis(pyridylideneamide), SNStBu = 2,6-bis(tert-butylthiomethyl)pyridine.
Electrocatalytic Activity (e.g., CO2 Reduction, Water Oxidation)
The conversion of carbon dioxide (CO2) and water into chemical fuels is a cornerstone of sustainable energy research. Metal complexes based on bis(2-pyridyl) ligands are prominent electrocatalysts for both CO2 reduction and water oxidation.
CO2 Reduction
Cobalt complexes featuring bis(pyridylmonoimine) and bis-terpyridine ligands, which are structurally analogous to this compound, are effective molecular catalysts for the electrochemical reduction of CO2 to carbon monoxide (CO). The addition of a proton source, such as water or trifluoroethanol, can dramatically improve the catalyst's activity and stability. For a cobalt bis(pyridylmonoimine) complex, CO2 is selectively reduced to CO at -1.95 V vs. Fc+/0 in acetonitrile with high concentrations of water. Dinuclear cobalt complexes with pyrazole-bridged bis-terpyridine ligands have also been studied, showing up to 94% selectivity for CO formation in the presence of trifluoroethanol.
Water Oxidation
Copper complexes have emerged as promising, earth-abundant catalysts for water oxidation (oxygen evolution reaction). Complexes utilizing ligands structurally related to this compound, such as di(2-pyridyl) ketone and pentadentate amine-pyridine ligands, act as homogeneous electrocatalysts. A binuclear copper complex with a di(2-pyridyl) ketone-derived ligand exhibited a turnover frequency of 7.23 s⁻¹ for water oxidation under near-neutral conditions (pH 8.22). Mechanistic studies suggest that O-O bond formation can proceed via a water nucleophilic attack on a high-valent metal-oxo species or through pathways involving redox-active ligands.
| Catalyst | Reaction | TOF (s⁻¹) | Overpotential (mV) | Conditions |
| [CuII2L2Cl2] | Water Oxidation | 7.23 | - | pH 8.22 |
| Cu4IIL4(OCH3)22 | Water Oxidation | 0.31 | - | pH 8.22 |
| Cu4IIL4(OCH3)22 | CO2 Reduction | 8.9 | - | Acetonitrile |
| [CuII2L2Cl2] | CO2 Reduction | 4.27 | - | Acetonitrile |
| Cu(pydien)2 | Water Oxidation | 0.44 | 530 | Neutral |
Data sourced from references. L = deprotonated methoxy-di-pyridin-2-yl-methanol, pydien = 1,9-bis(2-pyridyl)-2,5,8-triazanonane.
Asymmetric Catalysis with Chiral this compound Ligands
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral pyridine-containing ligands are of great importance in this field; however, their synthesis can be challenging due to potential catalyst deactivation by the Lewis basic pyridine nitrogen.
While specific applications of chiral this compound are not yet widely reported, significant progress has been made with analogous chiral pyridine-based ligands. Chiral 2,2'-bipyridine ligands have been successfully used in highly enantioselective nickel-catalyzed reactions. A nickel complex with a chiral tosyl-substituted bis(imidazolidine)pyridine (Ts-PyBidine) ligand, for example, was an efficient catalyst for the Friedel-Crafts reaction of indoles, achieving high enantioselectivities. Similarly, chiral biimidazoline (BiIM) ligands have enabled asymmetric palladium-catalyzed reactions for constructing C-N axially chiral compounds. These successes demonstrate the viability of using chiral N-heterocyclic ligands to induce asymmetry in a wide range of metal-catalyzed transformations, providing a blueprint for the future development and application of chiral derivatives of this compound.
Supramolecular Chemistry and Materials Science Applications
Design and Self-Assembly of Coordination Polymers and Metallosupramolecular Architectures
The ability of pyridine-containing ligands to react with metal ions is fundamental to the construction of complex, self-assembled structures. Ligands derived from the bis(2-pyridyl) framework are instrumental in forming discrete metallosupramolecular architectures such as helicates, cages, and macrocycles, as well as extended coordination polymers.
The self-assembly process is governed by the coordination preferences of the metal ion and the geometric constraints of the ligand. For instance, the reaction of bis-bidentate pyridine-containing ligands with Nickel(II) ions can lead to the formation of dinuclear triple-stranded helicates or tetrahedral cage complexes. nih.govrsc.org The final architecture is highly dependent on the ligand's structure. Similarly, the combination of a suitable metal ion with a rigid bridging ligand containing pyridyl groups can reliably generate either discrete cages or continuous metal-organic framework materials. nih.gov
The principles of coordination-driven self-assembly have been harnessed to create sophisticated structures like [2+2] cobalt(II) metallomacrocycles using bis(pyridylimine) ligands. researchgate.net The process involves the spontaneous organization of metal centers and ligands into thermodynamically stable, well-defined structures. Recent advancements have even merged coordination-driven self-assembly with polymerization to create novel metallo-supramolecular polymers, such as those based on two-dimensional metallacycles and three-dimensional metallacages. rsc.org
Table 1: Examples of Metallosupramolecular Architectures with Pyridine-Containing Ligands
| Ligand Type | Metal Ion | Resulting Architecture | Reference |
|---|---|---|---|
| Bis-bidentate pyridine (B92270) ligands | Ni(II) | Dinuclear triple-stranded helicate | nih.govrsc.org |
| Bis-bidentate pyridine ligands | Ni(II) | Tetrahedral cage complex | nih.govrsc.org |
| Bis(pyridylimine) ligand | Co(II) | 46-membered metallomacrocycle | researchgate.net |
| Tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine | Fe(II) | Monomeric octahedral [Fe(L)2]2+ complex | nih.gov |
Anion and Cation Sensing Capabilities
The detection of ions using these compounds often relies on optical responses, such as a change in color (colorimetric) or fluorescence. These changes are triggered by the interaction between the sensor molecule and the target analyte. acs.org
For example, a sensor based on a bis(2-pyridylmethyl)amine-functionalized alizarin was developed for the colorimetric detection of fluoride ions and as a "turn-on" fluorescence sensor for Aluminum(III) ions. nih.gov The addition of fluoride to the sensor in acetonitrile (B52724) induces a distinct and visible color change. nih.gov In the case of Al³⁺, coordination with the sensor in a DMF solution not only changes the color but also causes a significant enhancement of its fluorescence intensity. nih.gov The mechanism for such sensors can involve intramolecular charge transfer (ICT), where the binding of an analyte alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. rsc.orgnih.gov
Metal coordination can be strategically employed to modulate the sensing behavior of a ligand. The formation of a metal-ligand complex can enhance selectivity and sensitivity towards a specific analyte. The design of pyridyl-based fluorescent sensors often considers factors like chelation-enhanced fluorescence (CHEF), where the coordination to a metal ion restricts intramolecular rotations and vibrations, leading to an increase in fluorescence quantum yield. nih.gov
In one study, a bis(2-pyridylmethyl)amine-based sensor (H₂L) showed a colorimetric response to fluoride. When complexed with Nickel(II), the resulting H₂L-NiCl₂ complex also responded to fluoride but with a higher sensitivity, demonstrating the role of the metal center in tuning the sensing properties. nih.gov The limit of detection for fluoride was significantly improved in the metal complex compared to the free ligand. nih.gov This enhancement is a clear example of a metal coordination-induced sensing response, where the initial binding to a metal ion "primes" the sensor for more effective detection of the target anion.
Table 2: Sensing Capabilities of Pyridyl-Based Probes
| Sensor | Analyte | Sensing Type | Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Bis(2-pyridylmethyl)amine-functionalized alizarin | F⁻ | Colorimetric | Anion Interaction | Not Specified | nih.gov |
| Bis(2-pyridylmethyl)amine-functionalized alizarin | Al³⁺ | Fluorescence Turn-On | Metal Coordination | 2.7 x 10⁻⁸ M | nih.gov |
| H₂L-NiCl₂ Complex | F⁻ | Colorimetric | Metal Coordination-Induced | 1.3 x 10⁻⁶ M | nih.gov |
Organic Gels and Self-Assembled Materials
Derivatives of bis(pyridyl) compounds, particularly those containing hydrogen bonding motifs like ureas or amides, can act as low-molecular-weight gelators (LMWGs). These molecules self-assemble in specific solvents to form three-dimensional fibrillar networks that immobilize the solvent, resulting in the formation of a gel.
The gelation properties of bis(pyridyl urea) compounds have been studied extensively due to their straightforward synthesis and stimuli-responsive nature. nih.gov The self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the urea groups. The presence of pyridyl units within the gelator structure can enhance the material's responsiveness to external stimuli, such as the addition of metal salts. nih.gov For instance, the addition of certain ions can either trigger gelation or lead to the dissolution of an existing gel by disrupting or modifying the non-covalent interactions that maintain the gel network. nih.gov Similarly, a non-symmetric bis-acylurea with a pyridyl end group has been shown to self-assemble into two-dimensional nanosheet superstructures in ethanol, driven by intermolecular hydrogen bonding. rsc.org
Photophysical Materials (e.g., Luminescent Pt(II) Complexes)
The bis(2-pyridyl)acetonitrile scaffold is a component of ligands used in creating highly luminescent metal complexes, particularly with heavy metal ions like Platinum(II). These complexes are of great interest for applications in organic light-emitting diodes (OLEDs), chemosensors, and bioimaging. acs.orgnih.gov
A series of luminescent Platinum(II) complexes have been synthesized using unsymmetrical ligands based on the bis(2-pyridylimino)isoindolate (BPI) framework. bohrium.comacs.org These complexes absorb light efficiently in the visible region due to a combination of ligand-based transitions and metal-to-ligand charge-transfer (MLCT) features. acs.orgnih.gov Upon excitation, they exhibit phosphorescence, with emission wavelengths that can be tuned by modifying the heterocyclic donor groups on the ligand. acs.orgnih.gov For example, different combinations of pyridyl, thiazole, and isoquinoline moieties allow for the tuning of the emission wavelength in the range of 550–678 nm. bohrium.comnih.gov At higher concentrations, some Pt(II) complexes also show a red-shifted emission band attributed to the formation of excimers. nih.gov
Table 3: Photophysical Data for a Representative Luminescent Pt(II) Complex (Pt(L¹)Cl)
| Property | Value | Reference |
|---|---|---|
| Absorption Maxima (λ_max) | 277 nm, 348 nm, 386 nm, 472 nm, 491 nm | acs.orgnih.gov |
| Molar Extinction Coefficients (ε) at λ_max | 33,553 M⁻¹cm⁻¹, 19,903 M⁻¹cm⁻¹, 10,956 M⁻¹cm⁻¹, 12,422 M⁻¹cm⁻¹, 12,333 M⁻¹cm⁻¹ | acs.orgnih.gov |
DNA-Interacting Compounds for Biophysical Studies
Metal complexes featuring polypyridyl ligands, which are structurally related to this compound, are widely investigated for their ability to interact with biological macromolecules like DNA. These interactions are crucial for the development of therapeutic agents and biophysical probes.
A study on a Nickel(II) complex with the closely related ligand bis(2-picolyl)amine (BPA), [(BPA)NiCl₂(H₂O)], revealed significant interaction with DNA. nih.govnih.gov The binding was found to occur via a static quenching mechanism, and the complex exhibited a much higher affinity for DNA (binding constant of 2077 M⁻¹) compared to bovine serum albumin (BSA) (30.3 M⁻¹). nih.govnih.govresearchgate.net Stopped-flow kinetic studies showed that both the free ligand (BPA) and its Nickel(II) complex (NiBPA) bind to DNA through a mechanism involving two reversible steps. nih.govresearchgate.net The presence of the Ni(II) metal center was found to influence the rate of binding to DNA but not the fundamental mechanism of interaction. nih.govnih.govresearchgate.net This highlights how metal coordination can modulate the biophysical properties of such ligands.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nickel(II) |
| Cobalt(II) |
| Silver(I) |
| Iron(II) |
| Bis(2-pyridylmethyl)amine-functionalized alizarin |
| Fluoride |
| Aluminum(III) |
| Acetonitrile |
| H₂L-NiCl₂ |
| Platinum(II) |
| Bis(2-picolyl)amine |
Future Research Directions and Perspectives
Exploration of Novel Bis(2-pyridyl)acetonitrile Derivatives with Tunable Properties
A primary avenue for future research lies in the synthesis and characterization of novel derivatives of this compound. The goal of this exploration is to systematically modify the core structure to fine-tune its electronic, optical, and chemical properties for specific applications.
By introducing various functional groups at different positions on the pyridine (B92270) rings, researchers can modulate the electron density distribution across the molecule. For instance, the incorporation of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This ability to tune the electronic structure is crucial for applications in organic electronics and sensor technology.
Future synthetic efforts could focus on creating a library of derivatives with systematically varied substituents. The resulting photophysical properties, such as absorption and emission wavelengths and quantum yields, could then be meticulously studied. This approach allows for the rational design of molecules with tailored optical responses, making them suitable for use as fluorescent probes or components in light-emitting devices. nih.gov The synthesis of more complex structures, such as linking the this compound core to other functional moieties like fluorenes, could lead to materials with enhanced performance in organic photovoltaics and electronics. mdpi.com
Table 1: Potential Substituents for Tuning Properties of this compound Derivatives
| Substituent Type | Example Groups | Potential Effect on Properties |
| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increase HOMO energy level, potential red-shift in absorption/emission |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decrease LUMO energy level, potential blue-shift in absorption/emission |
| Halogens | -F, -Cl, -Br | Modify electronic properties and influence intermolecular interactions |
| Extended Conjugation | Phenyl, Biphenyl | Alter π-conjugation, impacting optical and electronic properties |
Development of Advanced Catalytic Systems
The this compound framework is an excellent candidate for the development of advanced ligands for catalysis. The two pyridyl nitrogen atoms can act as a bidentate chelating agent, strongly binding to a variety of transition metal centers. This coordination can stabilize the metal ion and influence its reactivity, forming the basis for novel catalytic systems. scispace.com
Future research should explore the coordination chemistry of this compound and its derivatives with a range of metals, such as palladium, platinum, gold, and iridium. rsc.orgmdpi.com The resulting metal complexes could be screened for catalytic activity in important organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, and new ligand systems can offer improved efficiency, selectivity, and substrate scope. wikipedia.org The unique 3D environment created by ligands based on bis(pyridyl) structures can facilitate specific catalytic pathways and selectivities. scispace.comrsc.org
Furthermore, modifying the substituents on the pyridine rings of the ligand can provide electronic and steric tuning of the metal center's catalytic properties. This allows for the fine-tuning of the catalyst's activity and selectivity for a particular reaction. The development of these bespoke catalytic systems could address current challenges in synthetic chemistry, offering more efficient and sustainable chemical processes. researchgate.net
Integration into Multifunctional Materials and Devices
The structural and functional attributes of this compound make it a promising building block for the construction of advanced functional materials. A particularly promising direction is its use as an organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comrsc.org
In these materials, the bis(pyridyl) moiety can bridge metal ions or clusters, leading to the formation of one-, two-, or three-dimensional networks. nih.gov The resulting CPs and MOFs can exhibit properties such as permanent porosity, which is valuable for gas storage and separation. rsc.org By carefully selecting the metal ions and the geometry of the this compound linker, it is possible to control the pore size and functionality of the resulting framework. acs.org
Moreover, the integration of the electronically active this compound unit into these frameworks can impart them with novel functions. For example, such materials could be designed for use as chemical sensors, where the interaction of an analyte with the framework induces a detectable change in its optical or electrical properties. nih.gov The inherent fluorescence of certain derivatives could be harnessed to create luminescent sensors. The versatility of pyridyl derivatives in supramolecular chemistry also opens doors to creating responsive materials that change their properties in response to external stimuli. mdpi.com
Advanced Mechanistic Studies and Computational Insights
To guide the rational design of new derivatives, catalysts, and materials, a deep understanding of the fundamental properties and reaction mechanisms of this compound is essential. Future research should therefore combine advanced experimental techniques with high-level computational modeling.
Experimental studies, such as kinetic analysis of reactions involving this compound complexes, can provide crucial data on reaction rates and pathways. nih.gov Spectroscopic techniques can be used to identify reaction intermediates and characterize the electronic structure of novel compounds.
In parallel, computational methods like Density Functional Theory (DFT) will be invaluable. DFT calculations can be used to predict the geometric and electronic structures of new derivatives and their metal complexes, corroborating experimental findings from techniques like X-ray diffraction. researchgate.net Furthermore, computational modeling can provide deep insights into reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation barriers. acs.org This synergy between theory and experiment is critical for understanding structure-property relationships and for predicting the behavior of new systems before their synthesis, accelerating the discovery and development process. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing Bis(2-pyridyl)acetonitrile and its metal complexes?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and coordination geometry. For example, bond angles such as C–N–C (e.g., −0.5° to 177.15°) and torsion angles (e.g., Pd1—P1—O6—C7: 102.4°) provide insights into structural stability and ligand-metal interactions . Complementary techniques like NMR spectroscopy can resolve electronic environments of pyridyl groups, while IR spectroscopy identifies nitrile stretching frequencies (~2200 cm⁻¹). Pairing these methods ensures accurate structural elucidation .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used, leveraging ligands like bis(phosphanyloxy)pyridine to stabilize intermediates. For instance, Pd(II) complexes with acetonitrile ligands (e.g., [Pd(C₃H₅N₂O)Cl₂]) demonstrate high catalytic efficiency in nitrile formation. Reaction optimization includes controlling temperature (100–120°C) and using anhydrous solvents to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed syntheses of this compound?
- Methodological Answer : Key parameters include:
- Ligand Design : Bulky phosphine ligands (e.g., tris(trifluoromethyl)phenyl groups) enhance steric hindrance, reducing side reactions .
- Solvent Selection : Anhydrous acetonitrile or dichloromethane minimizes ligand displacement.
- Temperature Gradients : Slow heating (e.g., 80°C to 120°C over 6 hours) improves regioselectivity .
Monitoring via in situ FTIR or GC-MS ensures real-time tracking of nitrile formation .
Q. How should researchers resolve discrepancies between computational predictions and experimental structural data for this compound complexes?
- Methodological Answer :
- Validate Computational Models : Compare DFT-optimized geometries with X-ray crystallography data (e.g., Mn(II) complexes show monoclinic symmetry with β = 123.893°, which may conflict with simulated trigonal planar models) .
- Error Analysis : Assess sources like disorder in crystal packing (e.g., R factor = 0.066 in ) or solvent effects .
- Hybrid Methods : Combine molecular dynamics simulations with crystallographic refinement to account for dynamic effects .
Q. What role does solvent polarity play in the solubility and stability of this compound in coordination chemistry?
- Methodological Answer :
- Polar Solvents : Acetonitrile (ε = 37.5) enhances solubility of ionic metal complexes (e.g., Mn(II) perchlorate solvates dissolve at ~25 mg/mL) but may compete for coordination sites .
- Low-Polarity Solvents : Toluene or ethers stabilize neutral complexes but reduce solubility.
- Stability Tests : Conduct UV-Vis kinetics in varied solvents to track ligand exchange rates .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at pyridyl or nitrile positions to modulate electronic effects. For example, 5,5-dimethyl derivatives alter steric profiles .
- Biological Assays : Pair with enzymatic inhibition studies (e.g., anti-HIV activity of DABO derivatives) to correlate structural features (e.g., C-5/C-6 substitutions) with efficacy .
- Computational SAR : Use QSAR models to predict logP and binding affinities, validated via HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
